![molecular formula C19H15F2N3O2 B5483132 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide
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Description
“N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide” is a chemical compound . It has a molecular formula of C20H16F2N2O3 and a molecular weight of 370.356 . It is soluble in DMSO .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: "InChI=1/C20H16F2N2O3/c21-16-8-7-15 (11-17 (16)22)27-20-14 (5-3-9-23-20)12-24-19 (26)10-13-4-1-2-6-18 (13)25/h1-9,11,25H,10,12H2, (H,24,26)" . This indicates the presence of various functional groups and the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and dependent on the conditions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H16F2N2O3 and a molecular weight of 370.356 . It is soluble in DMSO .Future Directions
properties
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-6-8-22-11-15(12)18(25)24-10-13-3-2-7-23-19(13)26-14-4-5-16(20)17(21)9-14/h2-9,11H,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDPYMPCVFGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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